4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine
Description
4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine is a piperidine derivative characterized by a 3,5-dichlorophenyl substituent at the 4-position of the piperidine ring, a hydroxyl group at the same position, and an iso-propyl group at the nitrogen atom. This structural configuration confers unique physicochemical properties, including moderate hydrophilicity due to the hydroxyl group and lipophilicity from the dichlorophenyl and iso-propyl moieties.
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-1-propan-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-10(2)17-5-3-14(18,4-6-17)11-7-12(15)9-13(16)8-11/h7-10,18H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMKHASABZGBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclocondensation
The formation of the piperidine ring scaffold is frequently achieved through acid-catalyzed condensation of amines with aldehydes or their equivalents. Adapted from US3845062A, this method involves reacting 3,5-dichlorophenylglycidic acid methyl ester (as an aldehyde precursor) with iso-propylamine in acidic aqueous media (pH 3–4) at 80–90°C. The glycidic ester hydrolyzes in situ to generate a reactive aldehyde, which undergoes cyclization with the amine to form the 4-hydroxy-piperidine core.
Mechanistic Insights :
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The reaction proceeds via imine formation, followed by intramolecular nucleophilic attack by the amine to form the six-membered ring.
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The hydroxyl group at position 4 arises from the hydrolysis of the glycidic ester’s epoxide moiety, ensuring regioselectivity.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80°C | 78–82 |
| Reaction Time | 18–24 hours | - |
| pH | 3.5–4.0 | - |
| Solvent | Water/Ethanol | - |
This method is advantageous for its one-pot synthesis but requires careful control of pH to avoid side reactions such as over-hydrolysis or polymerization.
Acyloxylation-Hydrolysis Approaches
Benzyloxycarbonyl Protection and Acylation
Drawing from US3551433A, a two-step protocol involves protecting the piperidine nitrogen prior to introducing the hydroxyl group:
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Protection :
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Acyloxylation :
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The protected piperidine reacts with isopropenyl propionate in the presence of p-toluenesulfonic acid, forming 1-benzyloxycarbonyl-4-(3,5-dichlorophenyl)-4-propionoxypiperidine .
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Hydrolysis under hydrogenation (Pd/C, HCl) removes the benzyloxycarbonyl group and converts the propionoxy moiety to a hydroxyl group.
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Critical Considerations :
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The propionoxy group acts as a hydrolyzable protecting group, ensuring the hydroxyl group is unveiled without side reactions.
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Palladium-catalyzed hydrogenation achieves simultaneous deprotection and reduction, simplifying purification.
Nitrogen Alkylation Strategies
Direct Alkylation of Piperidine
Introducing the iso-propyl group at the piperidine nitrogen is achieved via alkylation with isopropyl bromide in the presence of a base (e.g., K₂CO₃). Adapted from WO2019016828A1, this step typically follows ring formation to avoid steric hindrance:
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Reaction Setup :
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Workup :
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The product is extracted with dichloromethane, washed with brine, and purified via column chromatography (SiO₂, ethyl acetate/hexane).
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Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The table below contrasts the three primary methods:
| Method | Key Advantage | Limitation | Yield (%) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | One-pot synthesis | pH sensitivity | 78–82 | Moderate |
| Acyloxylation-Hydrolysis | High regioselectivity | Multi-step protocol | 70–75 | Low |
| Nitrogen Alkylation | Straightforward alkylation | Requires pre-formed piperidine | 65–70 | High |
Purity and Byproduct Management
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Condensation Route : Byproducts include oligomers from aldehyde polymerization, mitigated by controlled stoichiometry.
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Acyloxylation : Residual benzyl chloroformate necessitates rigorous washing with NaHCO₃.
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Alkylation : Over-alkylation at the hydroxyl oxygen is prevented by using bulky bases like DBU .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group, yielding a fully saturated piperidine derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,5-dichlorophenyl)-4-oxopiperidine.
Reduction: Formation of 4-(3,5-dichlorophenyl)-1-iso-propylpiperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analgesic Properties
Research indicates that derivatives of piperidine compounds exhibit substantial analgesic effects. For instance, studies have demonstrated that certain piperidine derivatives can effectively inhibit pain responses in animal models. The analgesic activity is often attributed to the inhibition of cyclooxygenase and lipooxygenase pathways, which are crucial in the inflammatory response.
Table 1: Analgesic Activity of Piperidine Derivatives
| Compound | Dose (mg/kg) | Acetic Acid Test (%) | Formalin Test Phase I (%) | Formalin Test Phase II (%) |
|---|---|---|---|---|
| Indomethacin | - | 82 | - | - |
| Compound A | 2.5-10 | 79 | - | Significant |
| Compound B | 100-400 | 66 | Significant | Significant |
| Compound C | 50-200 | 80 | Significant | Significant |
| Compound D | 50-200 | 90 | - | Significant |
The results show that various compounds derived from piperidine exhibit significant analgesic effects, particularly in tests that simulate visceral pain, such as the acetic acid-induced writhing test and the formalin test .
Neurological Applications
The compound has also been studied for its potential effects on neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, particularly in enhancing synaptic transmission by blocking potassium channels. This mechanism is particularly relevant in conditions like multiple sclerosis (MS), where conduction failure in demyelinated axons is a significant issue.
Case Study: Multiple Sclerosis Treatment
A long-term study highlighted that patients treated with piperidine-based compounds exhibited improvements in walking capacity and overall motor function. The response rates varied significantly among patients, with some studies reporting an efficacy rate of up to 80% in improving motor skills .
Antiviral and Antimicrobial Properties
Piperidine derivatives have been investigated for their antiviral and antimicrobial properties. Compounds similar to 4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine have shown effectiveness against various pathogens, suggesting potential therapeutic applications beyond analgesia and neurology.
Table 2: Biological Activities of Piperidine Derivatives
| Activity Type | Example Compounds | Efficacy |
|---|---|---|
| Antiviral | Piperidine Derivatives | Moderate |
| Antimicrobial | Piperidine Derivatives | High |
| Anti-inflammatory | Piperidine Derivatives | Significant |
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the dichlorophenyl moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
(+)-MR200
Structure : (+)-Methyl 2-[[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl]-1-phenylcyclopropanecarboxylate oxalate
Key Differences :
- Substitution pattern: 4-chlorophenyl vs. 3,5-dichlorophenyl in the target compound.
- Additional groups: Cyclopropane ester moiety in (+)-MR200. Activity: (+)-MR200 is a σ1 receptor agonist with demonstrated antiamnesic and neuroprotective effects, suggesting that the 4-chlorophenyl-hydroxypiperidine core is critical for σ1 receptor interaction .
BD 1008 and BD 1047
Structures :
- BD 1008: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
- BD 1047: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide Key Differences:
- Dichlorophenyl groups are attached via an ethylamine linker rather than directly to the piperidine ring.
- Both lack a hydroxyl group but include tertiary amine substituents.
Activity : These compounds are σ receptor antagonists with applications in pain management and psychiatric disorders. The ethylamine linker may improve membrane permeability compared to the target compound’s rigid piperidine-hydroxyphenyl system .
3,5-Dichlorophenyl-Containing Compounds
N-(3,5-Dichlorophenylcarbamoyl)-N-isopropylcarbamoyl-glycine
Structure: Combines urea and glycine moieties with a 3,5-dichlorophenyl group. Key Differences: Carbamate and glycine substituents replace the piperidine ring. Activity: This compound and its analogs (e.g., 3-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine) exhibit fungicidal properties, likely due to the electron-withdrawing dichlorophenyl group enhancing reactivity toward fungal enzymes .
Isoxazole Derivatives (Patent Compounds)
Structures :
- 4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide
- (Z)-4-[5-(3,5-Dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide Key Differences: Isoxazole ring replaces piperidine; trifluoromethyl groups enhance lipophilicity. Activity: These agrochemicals target insecticidal and bactericidal pathways, suggesting that the 3,5-dichlorophenyl group synergizes with electron-deficient heterocycles for pest control . The target compound’s piperidine scaffold may limit its utility in this domain.
Morpholine Analogs
4-(3-((3,5-Dichlorophenyl)-4-pyridinylamino)-1-oxopropyl)-2,6-dimethylmorpholine Hydrochloride Hydrate
Structure: Morpholine core with 3,5-dichlorophenyl and pyridinylamino substituents. Key Differences: Morpholine ring (6-membered with oxygen) vs. piperidine; hydrochloride salt improves solubility. Activity: Morpholine derivatives often serve as intermediates in drug synthesis. The pyridinylamino group may facilitate metal coordination, a feature absent in the target compound .
Comparative Data Table
Key Insights and Implications
- Structural Determinants : The 3,5-dichlorophenyl group is associated with diverse bioactivities, but the core scaffold (piperidine vs. isoxazole/morpholine) dictates application specificity.
- Hydroxyl Group Impact: The hydroxyl group in the target compound may enhance solubility relative to non-polar analogs like BD 1008, though this could reduce blood-brain barrier penetration .
- Agrochemical vs. Pharmaceutical Potential: Piperidine derivatives with chlorophenyl groups are more common in CNS drug discovery, while isoxazole and urea analogs dominate agrochemicals .
Biological Activity
4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group and a hydroxy substituent on the piperidine ring. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C14H20Cl2N
- Molecular Weight : 253.7711 g/mol
- CAS Number : 1198285-54-9
- Purity : 97% GC-FID
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in critical pathways:
- Orexin Receptor Agonism : This compound has been noted for its activity as an orexin type 2 receptor agonist, which may influence sleep-wake cycles and appetite regulation .
- Inhibition of Enzymes : It has been suggested that derivatives of this class can inhibit enzymes that modulate lysophosphatidic acid (LPA) levels, impacting conditions such as cancer and inflammatory diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of piperidine derivatives. The inhibition of LPA-related enzymes suggests a role in cancer therapy, particularly in:
- Tumor Growth Inhibition : Compounds targeting autotaxin exhibit promising results in reducing tumor proliferation in various cancer models .
- Specific Cancer Types : Efficacy has been documented against solid tumors including breast, prostate, and lung cancers.
Neuroprotective Effects
The ability of this compound to modulate neurotransmitter systems may provide neuroprotective benefits:
- Dopaminergic Activity : Similar compounds have shown potential as dopamine D2/D3 receptor agonists, which could be beneficial in treating neurodegenerative diseases like Parkinson's disease .
Study 1: Antitumor Efficacy
In a preclinical study involving human cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value in the nanomolar range. The study emphasized its potential as a lead compound for further development in cancer therapeutics.
Study 2: Neuroprotective Potential
A study focusing on the neuroprotective effects of similar piperidine derivatives found that they could reduce oxidative stress markers in neuronal cells. This suggests that this compound may also have applications in neuroprotection.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine?
- Methodology :
- Step 1 : Introduce the 3,5-dichlorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling to a piperidine precursor. Use palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides under inert conditions .
- Step 2 : Hydroxylation at the 4-position of piperidine can be achieved via oxidation (e.g., using H₂O₂ in acidic media) or via Grignard reagent addition followed by hydrolysis .
- Step 3 : Isopropyl substitution at the 1-position is typically performed using alkylation agents (e.g., isopropyl bromide) with a base (e.g., K₂CO₃) in aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v). Monitor at 254 nm for aromatic/chlorinated moieties .
- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 1.2–1.4 ppm for isopropyl CH₃; δ 4.5–5.0 ppm for hydroxyl proton).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]⁺ ~340–350 m/z) .
Advanced Research Questions
Q. How can researchers address low yields in the hydroxylation step during synthesis?
- Troubleshooting :
- Catalyst Optimization : Screen transition-metal catalysts (e.g., MnO₂ or Ru-based systems) for selective oxidation.
- Solvent Effects : Test polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like over-oxidation .
Q. How to resolve contradictions in CYP450 inhibition data across studies?
- Experimental Design :
- In Vitro Assays : Use human liver microsomes with probe substrates (e.g., dextromethorphan for CYP2D6). Measure IC₅₀ values under standardized conditions.
- Metabolite Profiling : LC-MS/MS to identify competing metabolic pathways.
- Structural Analogs : Compare inhibition potency with related piperidine derivatives to isolate steric/electronic effects of the dichlorophenyl group .
Q. What strategies improve the compound’s stability under physiological conditions?
- Stability Studies :
- pH Stability : Test degradation kinetics in buffers (pH 1–10) using UV-Vis or HPLC.
- Thermal Analysis : TGA/DSC to identify decomposition temperatures.
- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation .
Q. How can computational modeling predict receptor binding interactions?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to CYP2D6 or σ-1 receptors. Focus on H-bonding with the hydroxyl group and hydrophobic interactions with the dichlorophenyl ring.
- MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess binding stability.
- QSAR : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
